Physicochemical Differentiation: LogP and Polar Surface Area Comparison Against Unsubstituted and Aromatic Quinoxaline Analogs
The target compound has a computed consensus LogP of 2.28 and a topological polar surface area (TPSA) of 15.27 Ų . In contrast, the fully aromatic analog quinoxaline (CAS 91-19-0) has a LogP of approximately 1.25 and a TPSA of 25.78 Ų [1]; the unsubstituted 1,2,3,4-tetrahydroquinoxaline (CAS 3476-99-3) has a LogP of approximately 1.05 and a TPSA of 26.57 Ų [1]. The introduction of fluorine and methyl substituents in the target compound therefore increases lipophilicity by approximately 1–1.2 log units and reduces polar surface area by ~10 Ų relative to both the fully aromatic and unsubstituted partially saturated scaffolds. This combination of higher LogP and lower TPSA can enhance passive membrane permeability according to established drug-likeness models such as Lipinski's Rule of Five and the Veber rules, while introducing a distinct property profile not shared by the comparator scaffolds.
| Evidence Dimension | Computed lipophilicity (LogP) and polar surface area (TPSA) |
|---|---|
| Target Compound Data | LogP = 2.28; TPSA = 15.27 Ų |
| Comparator Or Baseline | Quinoxaline (aromatic): LogP ≈ 1.25, TPSA = 25.78 Ų; 1,2,3,4-Tetrahydroquinoxaline (unsubstituted): LogP ≈ 1.05, TPSA = 26.57 Ų |
| Quantified Difference | ΔLogP ≈ +1.0 to +1.2 (target vs. comparators); ΔTPSA ≈ -10 to -11 Ų |
| Conditions | Computed values from PubChem and ChemSrc databases |
Why This Matters
The measurable LogP shift of approximately 1 log unit relative to the unsubstituted tetrahydroquinoxaline scaffold can meaningfully alter membrane permeability, plasma protein binding, and metabolic clearance in lead optimization, making the compound a distinct chemical starting point rather than a generic scaffold substitute.
- [1] PubChem Compound Database. Quinoxaline (CID 7045); 1,2,3,4-Tetrahydroquinoxaline (CID 77074). National Center for Biotechnology Information. Accessed May 2026. View Source
